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Introduction
The Chili RNA aptamer is a synthetically-derived, 52-nucleotide RNA molecule that acts as a

fluorogen-activating aptamer.[1][2][3] It exhibits a remarkable ability to bind to specific, non-

fluorescent chromophores, derivatives of 4-hydroxybenzylidene imidazolone (HBI), and induce

a significant increase in their fluorescence emission with a large Stokes shift.[4][5] This

property makes the Chili aptamer a powerful tool for various applications, including RNA

imaging, biosensor development, and high-throughput screening in drug discovery.

The mechanism of fluorescence activation involves a conformational change in the aptamer

upon ligand binding, leading to the formation of a G-quadruplex structure. This structured

pocket immobilizes the chromophore and facilitates an excited state proton transfer (ESPT) to

a guanine residue within the aptamer, resulting in the characteristic large Stokes shift and

enhanced fluorescence. This document provides detailed protocols for the in vitro transcription

of the Chili RNA aptamer, its purification, and its use in fluorescence activation assays.

Quantitative Data
The following tables summarize key quantitative data related to the Chili RNA aptamer and its

interaction with various ligands.

Table 1: Ligand Binding and Fluorescence Properties of Chili RNA Aptamer Complexes
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Ligand
Dissociation
Constant (KD)

Excitation Max
(nm)

Emission Max
(nm)

Relative
Fluorescence
Enhancement

DMHBI⁺ - ~413 ~540 High

DMHBO⁺ 12 nM ~456 592 Very High

DMHBI - ~400 - Low

Other HBI

Derivatives

Nanomolar to

low-micromolar

range

Varies ~540 or ~590 Varies

Data compiled from multiple sources. The relative fluorescence enhancement is often reported

relative to a reference complex, such as Chili-DMHBI.

Table 2: Representative In Vitro Transcription Reaction Yields

DNA Template
Concentration

Incubation Time (hours)
Expected RNA Yield (µg
per 20 µL reaction)

1 µM 2 - 4 20 - 40

0.5 µM 2 - 4 10 - 20

Yields are approximate and can vary based on the purity of reagents and specific laboratory

conditions.

Experimental Protocols
In Vitro Transcription of Chili RNA Aptamer
This protocol describes the synthesis of the Chili RNA aptamer from a DNA template using T7

RNA polymerase.

Materials:
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Linearized plasmid DNA or synthetic DNA oligonucleotide template containing the T7

promoter followed by the Chili RNA aptamer sequence (5'-

GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC-3')

T7 RNA Polymerase

NTPs (ATP, GTP, CTP, UTP) solution

Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM DTT, 2 mM

spermidine)

RNase-free water

DNase I (RNase-free)

Procedure:

Assemble the transcription reaction on ice in the following order:

RNase-free water to a final volume of 20 µL

Transcription Buffer (10X) - 2 µL

NTPs (10 mM each) - 2 µL

DNA template (1 µM final concentration) - variable volume

T7 RNA Polymerase - 1 µL

Mix the components gently by pipetting.

Incubate the reaction at 37°C for 2 to 4 hours.

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

Stop the reaction by adding 2 µL of 0.5 M EDTA.

Purification of Chili RNA Aptamer by Denaturing PAGE
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This protocol is for the purification of the transcribed Chili RNA aptamer to ensure high purity

for downstream applications.

Materials:

Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 8 M urea)

TBE Buffer (Tris-borate-EDTA)

Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol,

5 mM EDTA)

RNA elution buffer (e.g., 0.3 M sodium acetate)

Ethanol

Glycogen or linear polyacrylamide (as a co-precipitant)

UV transilluminator with a fluorescent plate for shadowing

Procedure:

Add an equal volume of Gel Loading Buffer to the transcription reaction.

Heat the mixture at 95°C for 3 minutes and then place it on ice.

Load the sample onto the denaturing polyacrylamide gel.

Run the gel in TBE buffer until the desired separation is achieved (bromophenol blue

migrates to the bottom).

Visualize the RNA band by UV shadowing. The Chili RNA aptamer is 52 nucleotides long.

Excise the gel slice containing the RNA band.

Crush the gel slice and soak it in RNA elution buffer overnight at 4°C with gentle agitation.

Separate the eluate from the gel fragments by centrifugation or filtration.
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Precipitate the RNA by adding 3 volumes of cold ethanol and a co-precipitant.

Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

Centrifuge at high speed to pellet the RNA.

Wash the pellet with 70% ethanol and air dry briefly.

Resuspend the purified RNA in RNase-free water.

Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280

ratio should be ~2.0).

Fluorescence Activation Assay
This protocol describes how to measure the fluorescence enhancement of a chromophore

upon binding to the purified Chili RNA aptamer.

Materials:

Purified Chili RNA aptamer

Fluorogenic ligand (e.g., DMHBI⁺ or DMHBO⁺)

Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

Fluorometer or plate reader

Procedure:

RNA Folding: Dilute the purified Chili RNA aptamer to the desired concentration in the

binding buffer. Heat the solution to 95°C for 3 minutes and then cool to room temperature for

20 minutes to allow for proper folding.

Ligand Addition: Add the fluorogenic ligand to the folded RNA solution at the desired final

concentration.

Incubation: Incubate the mixture at room temperature for a sufficient time to allow for binding

(e.g., 5-30 minutes).
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Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation

and emission wavelengths for the specific ligand used (see Table 1).

Control: Measure the fluorescence of the ligand in the binding buffer without the RNA

aptamer to determine the background fluorescence.

Analysis: Calculate the fluorescence enhancement by dividing the fluorescence intensity of

the RNA-ligand complex by the fluorescence intensity of the ligand alone.
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Caption: Workflow for In Vitro Transcription of Chili RNA Aptamer.
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Caption: Signaling Pathway of Chili RNA Aptamer Fluorescence Activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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